(3R)-4-cyclopropyl-3-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the functional groups present. In this case, “(3R)-4-cyclopropyl-3-hydroxybutanoic acid” suggests that the compound is a carboxylic acid with a hydroxyl group and a cyclopropyl group attached to the carbon chain .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis of a complex molecule like “this compound” would likely involve multiple steps, each requiring specific reagents and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The functional groups present in the molecule (in this case, a carboxylic acid and a hydroxyl group) would largely determine its reactivity .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pKa), optical activity, etc .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-4-cyclopropyl-3-hydroxybutanoic acid involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylcarbinol", "Bromoacetic acid", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Cyclopropylcarbinol is reacted with bromoacetic acid in the presence of sodium hydroxide to form (2-bromoethyl)cyclopropane-1-carboxylic acid.", "Step 2: (2-bromoethyl)cyclopropane-1-carboxylic acid is reduced with sodium borohydride to form (2-hydroxyethyl)cyclopropane-1-carboxylic acid.", "Step 3: (2-hydroxyethyl)cyclopropane-1-carboxylic acid is treated with hydrochloric acid to form (2-chloroethyl)cyclopropane-1-carboxylic acid.", "Step 4: (2-chloroethyl)cyclopropane-1-carboxylic acid is reacted with sodium bicarbonate to form (2-hydroxyethyl)cyclopropane-1-carboxylic acid.", "Step 5: (2-hydroxyethyl)cyclopropane-1-carboxylic acid is treated with sodium hydroxide to form (3R)-4-cyclopropyl-3-hydroxybutanoic acid.", "Step 6: The product is isolated and purified using standard techniques such as extraction with ethyl acetate, followed by drying and recrystallization." ] } | |
CAS-Nummer |
2227691-88-3 |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(3R)-4-cyclopropyl-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H12O3/c8-6(4-7(9)10)3-5-1-2-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1 |
InChI-Schlüssel |
NVKJBDLGBWNSDO-ZCFIWIBFSA-N |
Isomerische SMILES |
C1CC1C[C@H](CC(=O)O)O |
Kanonische SMILES |
C1CC1CC(CC(=O)O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.